molecular formula C11H14FN3S B11760496 1-(2-fluoroethyl)-5-methyl-N-(thiophen-2-ylmethyl)-1H-pyrazol-4-amine

1-(2-fluoroethyl)-5-methyl-N-(thiophen-2-ylmethyl)-1H-pyrazol-4-amine

Cat. No.: B11760496
M. Wt: 239.31 g/mol
InChI Key: WVBRWJOBQLSKSB-UHFFFAOYSA-N
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Description

1-(2-Fluoroethyl)-5-methyl-N-(thiophen-2-ylmethyl)-1H-pyrazol-4-amine is a heterocyclic compound that features a pyrazole ring substituted with a fluoroethyl group, a methyl group, and a thiophen-2-ylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-fluoroethyl)-5-methyl-N-(thiophen-2-ylmethyl)-1H-pyrazol-4-amine typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.

    Introduction of the Fluoroethyl Group: The fluoroethyl group can be introduced via nucleophilic substitution reactions using fluoroethyl halides.

    Methylation: The methyl group is typically introduced through alkylation reactions using methyl iodide or similar reagents.

    Attachment of the Thiophen-2-ylmethyl Group: This step involves the reaction of the pyrazole derivative with thiophen-2-ylmethyl halides under basic conditions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions: 1-(2-fluoroethyl)-5-methyl-N-(thiophen-2-ylmethyl)-1H-pyrazol-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the fluoroethyl group or the thiophen-2-ylmethyl group.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Fluoroethyl halides in the presence of a base like sodium hydride.

Major Products Formed:

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted pyrazole derivatives.

Scientific Research Applications

1-(2-fluoroethyl)-5-methyl-N-(thiophen-2-ylmethyl)-1H-pyrazol-4-amine has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Biological Research: The compound is used in studies involving enzyme inhibition and receptor binding assays.

    Material Science: Its unique structural properties make it a candidate for the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-(2-fluoroethyl)-5-methyl-N-(thiophen-2-ylmethyl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets:

    Molecular Targets: The compound may target enzymes or receptors involved in inflammatory pathways or cancer cell proliferation.

    Pathways Involved: It may inhibit key enzymes or block receptor sites, leading to reduced inflammation or inhibition of cancer cell growth.

Comparison with Similar Compounds

  • 1-(2-Fluoroethyl)-3-(thiophen-2-yl)-1H-pyrazole-5-carbonitrile
  • 1-(2-Fluoroethyl)-3-(thiophen-2-yl)-1H-pyrazol-5-yl)methanol

Uniqueness: 1-(2-fluoroethyl)-5-methyl-N-(thiophen-2-ylmethyl)-1H-pyrazol-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a fluoroethyl group, a methyl group, and a thiophen-2-ylmethyl group makes it a versatile compound for various applications.

Properties

Molecular Formula

C11H14FN3S

Molecular Weight

239.31 g/mol

IUPAC Name

1-(2-fluoroethyl)-5-methyl-N-(thiophen-2-ylmethyl)pyrazol-4-amine

InChI

InChI=1S/C11H14FN3S/c1-9-11(8-14-15(9)5-4-12)13-7-10-3-2-6-16-10/h2-3,6,8,13H,4-5,7H2,1H3

InChI Key

WVBRWJOBQLSKSB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NN1CCF)NCC2=CC=CS2

Origin of Product

United States

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